molecular formula C14H15N3O3 B11489987 N-(4-ethoxybenzyl)-5-nitropyridin-2-amine

N-(4-ethoxybenzyl)-5-nitropyridin-2-amine

Cat. No.: B11489987
M. Wt: 273.29 g/mol
InChI Key: WDJBVOOWIKXOIG-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-5-nitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a nitro group and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-5-nitropyridin-2-amine typically involves multiple steps. One common method starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by the alkylation of the resulting 5-nitro-2-aminopyridine with 4-ethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(4-ethoxybenzyl)-5-aminopyridin-2-amine.

    Substitution: Substitution of the ethoxy group can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-ethoxybenzyl)-5-nitropyridin-2-amine has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-5-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethoxybenzyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-5-nitropyridin-2-amine
  • N-(4-ethoxybenzyl)-2-isopropoxyaniline
  • N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

N-(4-ethoxybenzyl)-5-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the nitro and ethoxybenzyl groups allows for a range of chemical modifications and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C14H15N3O3/c1-2-20-13-6-3-11(4-7-13)9-15-14-8-5-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16)

InChI Key

WDJBVOOWIKXOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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